molecular formula C10H11ClO2 B13257822 2,3,6-Trimethylphenyl chloroformate

2,3,6-Trimethylphenyl chloroformate

Cat. No.: B13257822
M. Wt: 198.64 g/mol
InChI Key: IKJSGEZCYLUMFM-UHFFFAOYSA-N
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Description

2,3,6-Trimethylphenyl chloroformate: is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group attached to a 2,3,6-trimethylphenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trimethylphenyl chloroformate can be synthesized through the reaction of 2,3,6-trimethylphenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of chloroformates, including this compound, often involves continuous processes where phosgene is bubbled through a solution of the corresponding phenol in an inert solvent like toluene . The reaction is carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylphenyl chloroformate involves nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

  • Phenyl chloroformate
  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate

Comparison: 2,3,6-Trimethylphenyl chloroformate is unique due to the presence of three methyl groups on the phenyl ring, which can influence its reactivity and steric properties compared to other chloroformates. This can affect the rate of reaction and the stability of the intermediates formed during the reactions .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2,3,6-trimethylphenyl) carbonochloridate

InChI

InChI=1S/C10H11ClO2/c1-6-4-5-7(2)9(8(6)3)13-10(11)12/h4-5H,1-3H3

InChI Key

IKJSGEZCYLUMFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC(=O)Cl)C

Origin of Product

United States

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